molecular formula C12H17ClN2 B12121146 2-Chloro-N*1*-cyclohexyl-benzene-1,4-diamine

2-Chloro-N*1*-cyclohexyl-benzene-1,4-diamine

Cat. No.: B12121146
M. Wt: 224.73 g/mol
InChI Key: HCTVOLZKOWWCOM-UHFFFAOYSA-N
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Description

2-Chloro-N1-cyclohexyl-benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound features a benzene ring substituted with a chlorine atom and a cyclohexyl group, along with two amine groups positioned at the 1 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N1-cyclohexyl-benzene-1,4-diamine typically involves the following steps:

    Nitration: The starting material, 2-chloronitrobenzene, is subjected to nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclohexylation: The resulting amine is then reacted with cyclohexylamine under suitable conditions to introduce the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N1-cyclohexyl-benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more stable amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more stable amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N1-cyclohexyl-benzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N1-cyclohexyl-benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N1-phenyl-benzene-1,4-diamine : Similar structure but with a phenyl group instead of a cyclohexyl group.
  • 2-Chloro-N1-methyl-benzene-1,4-diamine : Similar structure but with a methyl group instead of a cyclohexyl group.
  • 2-Chloro-N1-ethyl-benzene-1,4-diamine : Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

The presence of the cyclohexyl group in 2-Chloro-N1-cyclohexyl-benzene-1,4-diamine imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-1-N-cyclohexylbenzene-1,4-diamine

InChI

InChI=1S/C12H17ClN2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2

InChI Key

HCTVOLZKOWWCOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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